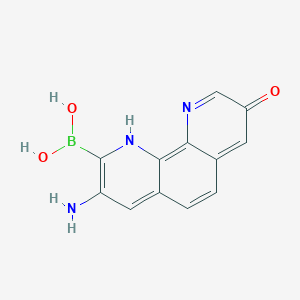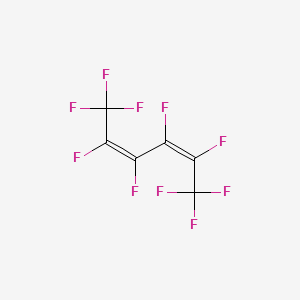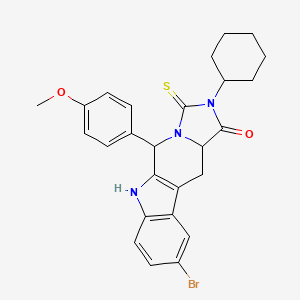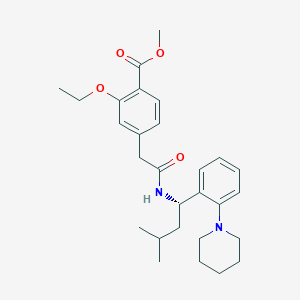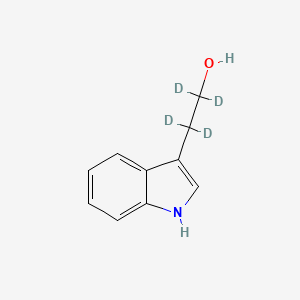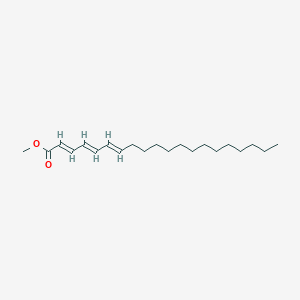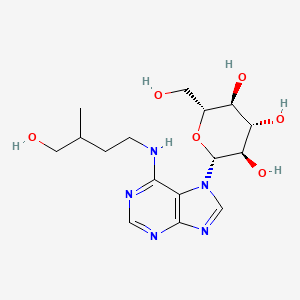
dihydrozeatin-7-N-dihydrozeatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrozeatin-7-N-dihydrozeatin is a compound belonging to the class of cytokinins, which are plant hormones that play a crucial role in promoting cell division and growth in plant roots and shoots. This compound is a derivative of zeatin, a naturally occurring cytokinin, and is characterized by its unique structure that includes a glycosylated form of dihydrozeatin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrozeatin-7-N-dihydrozeatin typically involves a multi-step process. One common method includes the Michael condensation of methyl methacrylate with nitromethane to produce methyl 2-methyl-4-nitrobutyrate. This intermediate is then reduced to 4-amino-2-methylbutan-1-ol, which subsequently reacts with 6-chloropurine to form dihydrozeatin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dihydrozeatin-7-N-dihydrozeatin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert zeatin to dihydrozeatin.
Substitution: Substitution reactions can occur at the amino group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Dihydrozeatin-7-N-dihydrozeatin has several scientific research applications:
Chemistry: Used as a model compound to study cytokinin metabolism and biosynthesis.
Biology: Plays a role in plant growth regulation and development studies.
Medicine: Investigated for its potential antioxidant properties and its role in anti-aging therapies.
Industry: Utilized in agricultural biotechnology to enhance crop yield and stress resistance .
Wirkmechanismus
The mechanism of action of dihydrozeatin-7-N-dihydrozeatin involves its interaction with cytokinin receptors in plants. These receptors are part of a signaling pathway that regulates cell division, growth, and differentiation. The compound binds to these receptors, triggering a cascade of molecular events that lead to the desired physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zeatin: A naturally occurring cytokinin with similar biological activity.
Dihydrozeatin: A reduced form of zeatin with distinct metabolic properties.
Trans-Zeatin-N-glucosides: Glycosylated forms of zeatin with unique biological activities
Uniqueness
Dihydrozeatin-7-N-dihydrozeatin is unique due to its glycosylated structure, which affects its solubility, stability, and biological activity. This compound’s distinct metabolic fate and interaction with cytokinin receptors set it apart from other cytokinins .
Eigenschaften
Molekularformel |
C16H25N5O6 |
|---|---|
Molekulargewicht |
383.40 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1 |
InChI-Schlüssel |
WSELIHNWDGFXRQ-UFZVAZPKSA-N |
Isomerische SMILES |
CC(CCNC1=NC=NC2=C1N(C=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |
Kanonische SMILES |
CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


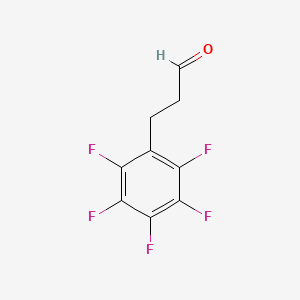
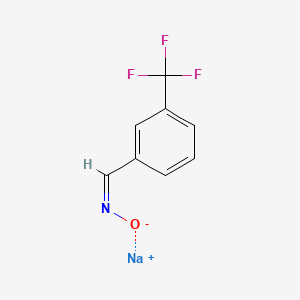
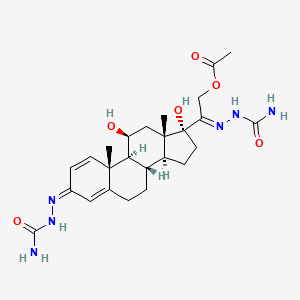
![(2S)-2-[(1S,3S,4R)-4-methyl-2-oxo-3-(3-oxobutyl)cyclohexyl]propanal](/img/structure/B13409381.png)
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

